4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1215206-10-2
VCID: VC0165353
InChI: InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br
Molecular Formula: C14H11BrO3
Molecular Weight: 307.143

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

CAS No.: 1215206-10-2

Cat. No.: VC0165353

Molecular Formula: C14H11BrO3

Molecular Weight: 307.143

* For research use only. Not for human or veterinary use.

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid - 1215206-10-2

Specification

CAS No. 1215206-10-2
Molecular Formula C14H11BrO3
Molecular Weight 307.143
IUPAC Name 3-(4-bromo-3-methoxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key FLNFZDAKJAUNID-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br

Introduction

Chemical Structure and Properties

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS: 1215206-10-2) features a biphenyl core with a carboxylic acid moiety at the 3-position of one phenyl ring, and bromine and methoxy substituents at the 4' and 3' positions of the second phenyl ring, respectively.

Basic Identification Parameters

The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
Molecular FormulaC₁₄H₁₁BrO₃
Molecular Weight307.14 g/mol
IUPAC Name3-(4-bromo-3-methoxyphenyl)benzoic acid
CAS Number1215206-10-2
InChI KeyFLNFZDAKJAUNID-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br

Synthesis Methods

Alternative Synthesis Routes

While the Suzuki coupling represents the most direct approach, other potential synthesis routes might include:

  • Direct functionalization of pre-formed biphenyl structures

  • Sequential introduction of substituents onto a single benzene ring followed by coupling

  • Modification of existing biphenyl carboxylic acids through halogenation and methoxylation reactions

Each approach would need to be optimized for the specific substitution pattern required in 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid.

Chemical Reactivity

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position can participate in numerous reactions:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to aldehydes or alcohols using appropriate reducing agents

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed

These transformations are valuable for generating derivative compounds with potentially different biological activities or physical properties.

Reactions Involving the Bromine Substituent

The bromine at the 4' position serves as an excellent site for further functionalization:

  • Nucleophilic Substitution: Replacement with various nucleophiles (amines, thiols, etc.)

  • Metal-Catalyzed Coupling: Participation in various coupling reactions (Suzuki, Heck, Sonogashira)

  • Metal-Halogen Exchange: Formation of organometallic compounds for subsequent reactions

These reactions provide opportunities for structural diversification and the creation of compound libraries.

Reactions of the Methoxy Group

The methoxy substituent at the 3' position can undergo:

  • Demethylation: Conversion to hydroxyl groups using BBr₃ or other demethylating agents

  • Oxidation: Under certain conditions, can be oxidized to form carbonyl or hydroxyl derivatives

  • Cleavage: Breaking of the C-O bond under specific conditions

This functionality adds another dimension to the compound's chemical versatility.

Biological Activity and Applications

Structure-Activity Relationship Studies

Research on similar biphenyl carboxylic acids has revealed important structure-activity relationships:

This suggests that the presence of the bromine substituent in 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid might influence its biological activity profile, potentially directing it toward applications other than anticancer therapy.

Research Applications

Beyond potential pharmaceutical applications, 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid serves as:

  • Synthetic Intermediate: Useful in the synthesis of more complex molecules

  • Chemical Probe: For studying structure-activity relationships

  • Building Block: For the creation of larger molecular architectures like polymers or liquid crystals

Comparative Analysis with Structural Isomers

Overview of Related Isomers

Three closely related isomers differ in the positioning of the bromine and methoxy substituents on the biphenyl structure:

IsomerCAS NumberStructural Difference
4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid1215206-10-2Br at 4', OCH₃ at 3'
3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid1215206-32-8Br at 3', OCH₃ at 4'
2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid1215206-38-4Br at 2', OCH₃ at 4'

These positional isomers share the same molecular formula (C₁₄H₁₁BrO₃) and molecular weight (307.14 g/mol) but exhibit different chemical properties and potentially different biological activities due to their structural variations .

Structural Impact on Properties

The position of substituents affects:

  • Electronic Distribution: Different electron density distributions affect reactivity and interaction with biological targets

  • Steric Considerations: Different spatial arrangements impact molecular recognition and binding affinities

  • Physicochemical Properties: Variations in solubility, lipophilicity, and other properties influence biological availability

These differences make each isomer potentially suitable for different applications or synthetic pathways.

Current Research and Future Perspectives

Current State of Research

Research on 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid and related compounds has focused on:

  • Synthetic Methodology Development: Optimizing routes for efficient synthesis

  • Biological Activity Screening: Evaluating potential pharmaceutical applications

  • Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity

Knowledge Gaps and Research Opportunities

Several areas remain underexplored and represent opportunities for future research:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of physical properties

  • Expanded Biological Activity Profiling: Screening against a wider range of biological targets

  • Mechanism of Action Studies: Understanding how the compound interacts with biological systems at the molecular level

  • Derivatization Studies: Exploring how structural modifications might enhance desired properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator